molecular formula C17H17ClN2O4 B4288948 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B4288948
M. Wt: 348.8 g/mol
InChI Key: DRHBKGCOYTZUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound with a molecular formula of C16H14ClFN2O3. This compound belongs to the pyran family and features multiple functional groups, including an amino group, a chloromethyl group, a cyano group, and a methoxyphenyl group. Its intricate structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-methoxybenzaldehyde, malononitrile, and ethyl chloroacetate, under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: Ethyl 6-amino-2-(chloromethyl)-5-carboxy-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate.

  • Reduction: Ethyl 6-amino-2-(chloromethyl)-5-aminomethyl-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate.

  • Substitution: Ethyl 6-amino-2-(hydroxymethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The cyano group, for instance, can bind to metal ions, forming coordination complexes that may exhibit biological activity. The amino group can participate in hydrogen bonding, influencing the compound's binding affinity to biological targets.

Comparison with Similar Compounds

  • Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Uniqueness: Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its methoxyphenyl group, in particular, imparts distinct chemical properties that differentiate it from other pyran derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-3-23-17(21)15-13(8-18)24-16(20)12(9-19)14(15)10-4-6-11(22-2)7-5-10/h4-7,14H,3,8,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHBKGCOYTZUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Reactant of Route 2
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Reactant of Route 3
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Reactant of Route 4
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Reactant of Route 5
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Reactant of Route 6
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.